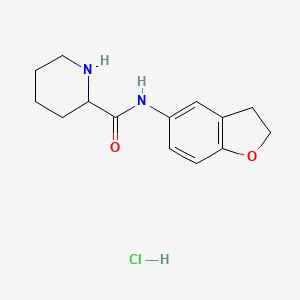

N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

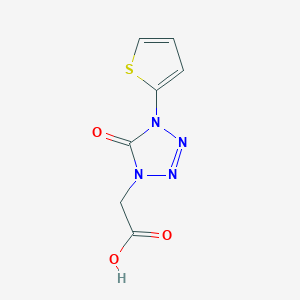

“N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1333644-29-3 . It has a molecular weight of 282.77 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O2.ClH/c17-14 (12-3-1-2-7-15-12)16-11-4-5-13-10 (9-11)6-8-18-13;/h4-5,9,12,15H,1-3,6-8H2, (H,16,17);1H . This indicates the presence of a benzofuran and a piperidine ring in the structure.Chemical Reactions Analysis

While specific chemical reactions involving “N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride” are not mentioned in the retrieved sources, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.77 . Other physical and chemical properties such as boiling point, melting point, and solubility are not mentioned in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

Benzofuran compounds have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Antibacterial Activity

The 5- or 6-position of the benzofuran nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .

Anti-Oxidative Activity

Benzofuran compounds have been found to possess strong anti-oxidative activities . This property makes them potential candidates for the development of drugs to combat oxidative stress-related diseases.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Inhibition of AKT Signaling Pathway

In vitro testing against lung adenocarcinoma cells (A549) showed that MCC1019, a benzofuran derivative, successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication, causing a mitotic catastrophe .

Potential Anticancer Activity

Benzofuran derivatives have potential anticancer activity. Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Zukünftige Richtungen

Benzofuran derivatives, like our compound, are emerging as a scaffold for antimicrobial agents . They are found to be suitable structures with a wide range of biological and pharmacological applications . Therefore, there is considerable attention on the discovery of new drugs in the fields of drug invention and development using benzofuran derivatives .

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c17-14(12-3-1-2-7-15-12)16-11-4-5-13-10(9-11)6-8-18-13;/h4-5,9,12,15H,1-3,6-8H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHQRKLKWCKVQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NC2=CC3=C(C=C2)OCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2836101.png)

![4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B2836103.png)

![2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide](/img/structure/B2836106.png)

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid](/img/structure/B2836108.png)

![4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2836110.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2836112.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2836116.png)

![Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2836122.png)